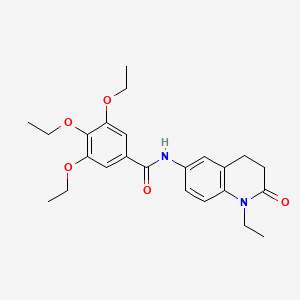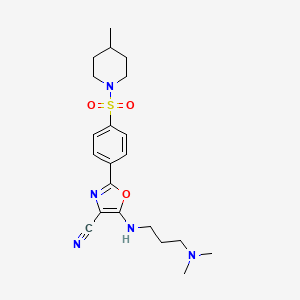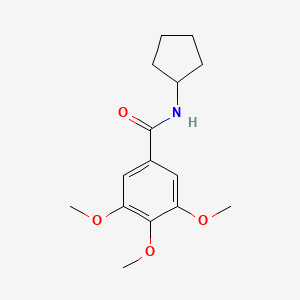
1-ethyl-1H-indol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-ethyl-1H-indol-5-amine” is a compound with the CAS Number: 1042600-60-1 . It has a molecular weight of 160.22 . The IUPAC name for this compound is N-ethyl-1H-indol-5-amine .
Synthesis Analysis
Indole synthesis is a significant area of research due to the wide-ranging biological activity of indoles . Many methods frequently start from ortho-substituted anilines, thereby greatly restricting the availability of starting materials . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .Molecular Structure Analysis
The InChI code for “1-ethyl-1H-indol-5-amine” is 1S/C10H12N2/c1-2-11-9-3-4-10-8(7-9)5-6-12-10/h3-7,11-12H,2H2,1H3 . This indicates the presence of a six-membered benzene ring fused to a five-membered pyrrole ring, which is characteristic of indoles .Physical And Chemical Properties Analysis
“1-ethyl-1H-indol-5-amine” is an oil at room temperature . The storage temperature for this compound is 4 degrees Celsius .Applications De Recherche Scientifique
5-HT6 Receptor Ligands
1-ethyl-1H-indol-5-amine derivatives show promise as 5-HT6 receptor ligands. Bernotas et al. (2004) synthesized novel derivatives exhibiting high affinity for 5-HT6 receptors, highlighting their potential in neurological research and therapy (Bernotas et al., 2004).
Enzyme N-Methyltransferase in Brain
Morgan and Mandell (1969) discovered an enzyme in the brain that N-methylates indole(ethyl)amine substrates. This enzyme is distinct from those in the pituitary and pineal glands, suggesting unique brain functions and relevance to neurological studies (Morgan & Mandell, 1969).
Selective Serotonin Uptake Inhibitors
Gueremy et al. (1980) explored 3-(4-piperidinylalkyl)indoles as potent and selective inhibitors of serotonin (5-HT) uptake. Indalpine, a member of this series, showed clinical promise for neurological disorders, particularly in serotonin-related functions (Gueremy et al., 1980).
5-HT1D Agonists
Isaac et al. (2003) synthesized a series of dimethyl-{2-[6-substituted-indol-1-yl]-ethyl}-amine compounds, showing potent agonist activity at human 5-HT1D receptors. These findings contribute to the development of treatments for conditions related to serotonin dysregulation (Isaac et al., 2003).
Antimicrobial Activity
Essa et al. (2018) synthesized an indole core-based derivative demonstrating potent antimicrobial activity. This study underscores the potential of 1-ethyl-1H-indol-5-amine derivatives in developing new antimicrobial agents (Essa et al., 2018).
Nitric Oxide Synthase Inhibitors
Renton et al. (2011) designed 1,5-disubstituted indole derivatives as selective inhibitors of human neuronal nitric oxide synthase, offering insights into treatments for conditions involving nitric oxide dysregulation (Renton et al., 2011).
Potential Antiarrhythmic Agents
Javed and Shattat (2005) synthesized ethyl 1-ethyl-1H-indole-2-carboxylates and their amide analogues, showing promise as potential new antiarrhythmic agents (Javed & Shattat, 2005).
Safety and Hazards
Orientations Futures
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They exhibit wide-ranging biological activity, and unusual and complex molecular architectures occur among their natural derivatives . This makes them an attractive area for future research.
Mécanisme D'action
Target of Action
It is known that indole derivatives, to which 1-ethyl-1h-indol-5-amine belongs, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that results in a variety of biological effects . The interaction often involves the formation of bonds between the indole derivative and its target, which can lead to changes in the target’s function .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways, leading to their broad-spectrum biological activities . These pathways often involve the targets that the indole derivatives bind to, and the downstream effects can include a variety of cellular responses .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, which is the proportion of the compound that enters circulation and is able to have an active effect .
Result of Action
Given the broad-spectrum biological activities of indole derivatives, it can be inferred that the effects are likely to be diverse, depending on the specific targets and pathways involved .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of indole derivatives .
Propriétés
IUPAC Name |
1-ethylindol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-2-12-6-5-8-7-9(11)3-4-10(8)12/h3-7H,2,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYBQQPHRWZTTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C=CC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-1H-indol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

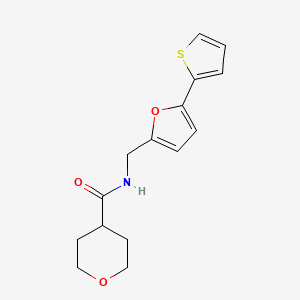
![N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2412079.png)
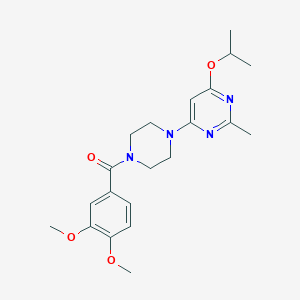
![3-(4-(methoxycarbonyl)phenoxy)-2-methyl-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2412082.png)
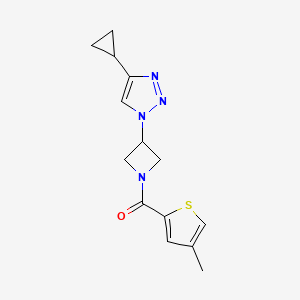

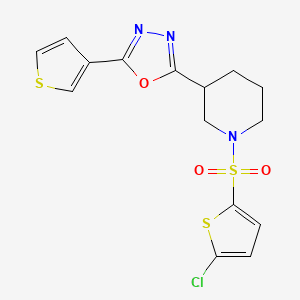
![5-Ethyl-4-methyl-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2412087.png)
![N-[[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2412088.png)
